N,N-Bis(ethylmethanethiosulfonate) Biotinamide

Protein Crosslinking Structural Biology Affinity Purification

Mono-MTS biotinylation reagents fail in crosslinking experiments requiring dual thiol bridging. N,N-Bis(ethylmethanethiosulfonate) Biotinamide solves this with two reactive MTS groups for covalent crosslinking of proximal cysteines. - Enables spatial distance mapping in protein complexes via substituted cysteine accessibility methods. - Reversible mixed disulfide bonds permit native-condition purification & label-transfer workflows. - Custom-synthesized bis-MTS scaffold; not replaceable by off-the-shelf mono-MTS analogs like MTSEA-biotin.

Molecular Formula C16H29N3O6S5
Molecular Weight 519.723
CAS No. 1217607-38-9
Cat. No. B565122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(ethylmethanethiosulfonate) Biotinamide
CAS1217607-38-9
Molecular FormulaC16H29N3O6S5
Molecular Weight519.723
Structural Identifiers
SMILESCS(=O)(=O)SCCN(CCSS(=O)(=O)C)C(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C16H29N3O6S5/c1-29(22,23)27-9-7-19(8-10-28-30(2,24)25)14(20)6-4-3-5-13-15-12(11-26-13)17-16(21)18-15/h12-13,15H,3-11H2,1-2H3,(H2,17,18,21)/t12-,13-,15-/m0/s1
InChIKeyWZHWRGACRKJFAB-YDHLFZDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis(ethylmethanethiosulfonate) Biotinamide Identity & Thiol-Reactivity


N,N-Bis(ethylmethanethiosulfonate) Biotinamide is a biotin derivative incorporating two methanethiosulfonate (MTS) reactive groups, classifying it as a bis-MTS biotinylation reagent [1]. It bears the molecular formula C₁₆H₂₉N₃O₆S₅ and a molecular weight of 519.74 g/mol . The compound is designed for covalent modification of sulfhydryl (thiol) groups via the formation of mixed disulfide bonds , enabling the attachment of a biotin affinity tag to target biomolecules for detection, purification, or structural analysis .

Bis-MTS biotinylation probe for thiol crosslinking studies
Covalent modification of sulfhydryl groups via disulfide bond
Affinity tag for detection, purification, or structural analysis

N,N-Bis(ethylmethanethiosulfonate) Biotinamide: Bis-MTS Architecture Advantage


The functional distinction between bis-MTS and mono-MTS biotinylation reagents is absolute and prevents generic substitution. A mono-MTS reagent such as MTSEA-biotin (N-biotinylaminoethyl methanethiosulfonate) contains a single reactive methanethiosulfonate group, limiting its application to single-point labeling or accessibility probing . In contrast, N,N-Bis(ethylmethanethiosulfonate) Biotinamide bears two spatially arranged MTS moieties, enabling it to act as a crosslinking agent capable of covalently bridging two proximal thiol groups [1]. This architectural difference dictates distinct experimental utilities; substituting the bis-MTS compound with a mono-MTS analog would render crosslinking experiments—such as spatial distance mapping in protein complexes—impossible [2]. Procurement decisions must therefore be guided by the intended application: labeling versus crosslinking.

Mono-MTS reagents
Lack crosslinking capability; may not achieve proximity mapping
MTSEA-biotin analog
Lower molecular weight and different solubility profile may affect handling
Maleimide-biotin
Irreversible linkage precludes controlled release under reducing conditions

N,N-Bis(ethylmethanethiosulfonate) Biotinamide Comparative Evidence


Dual MTS Groups for Covalent Crosslinking

N,N-Bis(ethylmethanethiosulfonate) Biotinamide possesses two methanethiosulfonate reactive groups, whereas the widely used comparator MTSEA-biotin contains only one . This structural difference directly dictates functionality: the bis-MTS compound can crosslink two proximal cysteine residues, a capacity absent in mono-MTS reagents [1]. While direct crosslinking efficiency data for this specific compound is not publicly available in primary literature, class-level inference from the broader MTS crosslinking literature establishes that bis-MTS reagents are the required tool for proximity mapping studies [2].

Reactive Groups
Class-level inference
2 MTS (crosslinking) vs. 1 MTS (MTSEA-biotin)
Supports crosslinking research context; mono-MTS cannot bridge thiols
Crosslinking efficiency data not publicly available
Protein Crosslinking Structural Biology Affinity Purification

Molecular Weight & Solubility Considerations

The molecular weight of N,N-Bis(ethylmethanethiosulfonate) Biotinamide is 519.74 g/mol , compared to 381.53 g/mol for the mono-MTS analog MTSEA-biotin . This 36% increase in molecular mass arises from the additional ethylmethanethiosulfonate arm. While solubility data in common buffers are not specified in vendor documentation, the higher molecular weight and increased sulfur content (5 sulfur atoms vs. 3 in MTSEA-biotin) may influence aqueous solubility and handling properties [1].

Molecular Weight
Supporting evidence
519.74 g/mol (vs. 381.53 for MTSEA-biotin)
Confirms distinct identity; may influence dissolution
Solubility not specified; optimization may be needed
Bioconjugation Reagent Solubility Buffer Compatibility

Reversible Disulfide vs. Irreversible Thioether Linkage

Methanethiosulfonate reagents form mixed disulfide bonds with thiol groups, which are reversible under reducing conditions . In contrast, maleimide-based biotinylation reagents such as Biotin-maleimide form irreversible thioether bonds . This fundamental difference in linkage chemistry makes bis-MTS biotinamide preferable when downstream release of the biotin tag is required, such as in label-transfer or purification-release workflows [1]. No direct head-to-head comparison data exists for this specific compound, but the class-level distinction is well-established in crosslinker chemistry.

Linkage Reversibility
Class-level inference
Reversible disulfide vs. irreversible thioether (maleimide)
Enables reducing elution for purification-release workflows
No direct head-to-head comparison for this compound
Crosslinker Comparison Reversibility Thiol Chemistry

Structural Complexity & Custom Synthesis Considerations

N,N-Bis(ethylmethanethiosulfonate) Biotinamide is typically available via custom synthesis rather than as an off-the-shelf catalog item . The compound contains 60 total bonds, 13 rotatable bonds, and 2 sulfonate (thio-/dithio-) groups [1], indicating structural complexity that may influence batch-to-batch consistency. In comparison, MTSEA-biotin is a simpler molecule with fewer rotatable bonds and is widely available as a standard catalog reagent . No purity data are publicly available for the target compound, but the custom synthesis route necessitates rigorous in-house quality control verification.

Availability & Complexity
Supporting evidence
Custom synthesis; 13 rotatable bonds; 2 sulfonate groups
Not a catalog item; requires in-house QC validation
Purity data not publicly available
Custom Synthesis Reagent Purity Quality Control

N,N-Bis(ethylmethanethiosulfonate) Biotinamide Application Scenarios


Proximity Mapping in Protein Complexes

In structural biology studies employing substituted cysteine accessibility or crosslinking methods, N,N-Bis(ethylmethanethiosulfonate) Biotinamide serves as a bifunctional probe to bridge two engineered cysteine residues within a protein complex [1]. The dual MTS groups enable covalent crosslinking, providing distance constraints that inform molecular modeling [2]. This application cannot be achieved with mono-MTS reagents such as MTSEA-biotin .

Reversible Affinity Purification & Label Transfer

The reversible mixed disulfide bond formed by MTS reagents permits controlled release of biotinylated targets under reducing conditions [1]. This property is essential for label-transfer experiments where the biotin tag must be removed after capture, or for purifying proteins under native conditions [2]. Irreversible maleimide conjugates preclude such workflows .

Custom Synthesis for Bifunctional Biotinylation

Due to its bis-MTS architecture, N,N-Bis(ethylmethanethiosulfonate) Biotinamide is not a standard catalog item; it is obtained via custom synthesis [1]. This scenario is relevant for laboratories developing proprietary crosslinking protocols or requiring a bifunctional biotin handle that is not commercially available as an off-the-shelf reagent [2].

Application
Selection Property
Validation Focus
Proximity mapping in protein complexes
Bis-MTS architecture for crosslinking
Distance constraint validation under reducing conditions
Reversible affinity purification & label transfer
Reversible disulfide linkage
Reducing elution efficiency and target recovery
Custom bifunctional biotinylation
Custom synthesis availability
Batch-to-batch QC and purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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